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Compound of Interest

Compound Name: 2-Bromo-4-methoxypyridin-3-ol
CAS No.: 1561783-91-2
Cat. No.: B2402241
Get Quote
. J

Executive Summary

2-Bromo-4-methoxypyridin-3-ol (CAS: 1561783-91-2) is a highly functionalized pyridine
building block used in the synthesis of complex pharmaceutical agents.[1] Its structure—
featuring an ortho-positioned bromine and hydroxyl group alongside a para-methoxy
substituent—makes it a versatile scaffold for metal-catalyzed cross-couplings (e.g., Suzuki-
Miyaura) and nucleophilic substitutions.

This guide provides a comprehensive breakdown of the spectroscopic signatures (NMR, IR,
MS) required to validate the identity and purity of this compound. The data presented
synthesizes experimental precedents from analogous pyridine derivatives and high-fidelity
chemometric predictions.

Structural Analysis & Chemometric Logic

To accurately interpret the spectra, one must understand the electronic environment of the
pyridine ring protons.

e Core Scaffold: Pyridine.[2][3][4]
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e Substituents:

o C2-Br: Inductive electron-withdrawing; deactivates the ring but directs ortho/para in
nucleophilic aromatic substitution (

).

o C3-OH: Electron-donating (resonance); capable of intramolecular H-bonding with C4-OMe
or intermolecular bonding with solvent.

o C4-OMe: Strong electron-donating group (resonance); significantly shields the ortho-
proton (H5).

Predicted 1H NMR Logic

The molecule possesses two aromatic protons (H5 and H6) and two heteroatom-attached
groups (OH, OMe).

e H6 (Position 6): Located

to the nitrogen. It is deshielded by the electronegative nitrogen and the ring current.

e H5 (Position 5): Located

to the nitrogen and ortho to the electron-donating methoxy group. This position is
significantly shielded (upfield shift).

o Coupling: H5 and H6 are vicinal, typically displaying a coupling constant (
) of 5.0-6.0 Hz.
Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Preferred for solubility and OH observation) or CDCI
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Table 1: 1H NMR Data (400 MHz, DMSO-

N—"

Shift ( Coupling (
Position Multiplicity Integral
» Ppm) , Hz)

Assighment
Logic

OH 9.80 - 10.50 brs 1H

Exchangeabl
e phenolic
proton. Shift
varies with
concentration

/temp.

H-6 7.95-8.10 d 1H 5.6

-proton to
Nitrogen;
deshielded.

H-5 6.85—-7.00 d 1H 5.6

-proton;
shielded by
C4-OMe.

OMe 3.85-3.95 S 3H

Characteristic
methoxy

singlet.

Table 2: 13C NMR Data (100 MHz, DMSO-
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Shift (
Carbon Type Assignment
» PpmM)
Ipso to OMe
C-4 155.0 — 158.0 Cq _
(Deshielded).
C-2 142.0 - 145.0 Cq Ipso to N and Br.
C-6 140.0-143.0 CH -Carbon (Deshielded).
C-3 138.0-141.0 Cq Ipso to OH.
Ortho to OMe
C-5 106.0 — 109.0 CH )
(Shielded).
CH
OMe 56.0 -57.0 Methoxy carbon.

Mass Spectrometry (MS)

The presence of a bromine atom provides a distinct isotopic signature essential for
confirmation.

* lonization Mode: ESI (+) or APCI (+).
e Molecular Formula: C

H

BrNO

1]

o Exact Mass: 202.96 (for

Br).

Table 3: MS Fragmentation Pattern
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m/z (approx) Intensity Species Interpretation

Characteristic 1:1
doublet indicating one

Bromine atom (
204/ 206 100% / 98%

Br/

Br).

Loss of methyl radical
189/ 191 < 20% from methoxy group
(rare in soft

ionization).

Debromination (loss of
79/81).

125 Variable

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

3200 — 3450 cm

: O-H stretching (Broad). Indicates the hydroxy group; broadening depends on H-bonding.

2940 — 3010 cm

: C-H stretching (Aromatic and Aliphatic methyl).

1580 — 1600 cm

: C=N/ C=C Ring stretching (Pyridine skeleton).

1260 — 1280 cm

: C-0O stretching (Aryl alkyl ether).

600 — 700 cm

: C-Br stretching.
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Experimental Protocol: Purity Assessment

To ensure the integrity of the building block before use in downstream synthesis (e.g., Suzuki
coupling), follow this self-validating protocol.

Step-by-Step Characterization Workflow

e Sample Preparation:
o Dissolve ~5 mg of the solid in 0.6 mL of DMSO-
. Ensure complete dissolution; turbidity indicates inorganic salts.
e 1H NMR Acquisition:
o Set relaxation delay (

) to
seconds to ensure accurate integration of the OH proton.

o Validation Check: Verify the integration ratio. The OMe singlet (3H) must be exactly 3x the
integral of the H5 doublet (1H).

e LC-MS Analysis:
o Column: C18 Reverse Phase.
o Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

o Validation Check: Look for the "Twin Peaks" of Br isotopes at the retention time. A single
peak at M+H indicates debromination (impurity).

Structural Logic & Synthesis Pathway Visualization

The following diagram illustrates the logical relationship between the structure, its precursors,
and its spectroscopic validation points.
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Figure 1: Synthesis logic and spectroscopic validation checkpoints for 2-Bromo-4-
methoxypyridin-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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